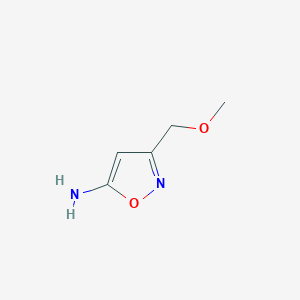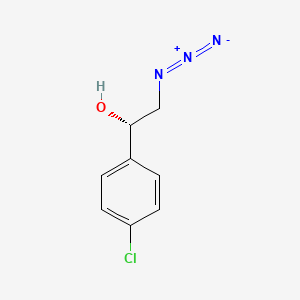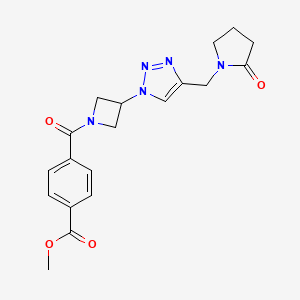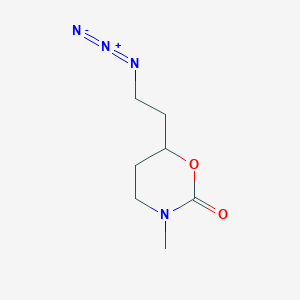
N-(3,4-difluorophenyl)-6-methyl-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-6-methyl-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, also known as DFPQ, is a quinoline-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
Anti-Tubercular Activities
N-(3,4-difluorophenyl)-6-methyl-2-(piperidin-1-ylcarbonyl)quinolin-4-amine and its derivatives have shown significant anti-tubercular activities. For instance, derivatives like mefloquine have demonstrated important activities against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis. These findings are supported by studies reporting minimum inhibitory concentrations indicating strong anti-tubercular effects (Wardell et al., 2011).
Antimalarial Potential
This compound and its derivatives have been found to possess considerable antimalarial properties. Research into novel quinoline-pyrazolopyridine hybrids, for example, demonstrated significant activity against Plasmodium falciparum, a parasite responsible for malaria. These findings highlight the potential of these compounds in the development of new antimalarial drugs (Saini et al., 2016).
Applications in Organometallic Chemistry
This chemical also finds application in the field of organometallic chemistry. Compounds containing this moiety have been used in creating new metal complexes. These complexes have been studied for their structure and potential reactivity, opening up possibilities for their use in various chemical processes and applications (Bortoluzzi et al., 2011).
Fluorescence and Sensing Applications
Derivatives of this compound have been explored for their fluorescence properties. For instance, novel fluorescent dyes based on the pyrazoloquinoline skeleton, which include elements of this chemical structure, have been synthesized. These compounds demonstrate potential as sensors for detecting small inorganic cations, an application that could be significant in various analytical and biochemical assays (Mac et al., 2010).
Antibacterial and Antifungal Applications
Compounds with this moiety have been synthesized and evaluated for their antibacterial and antifungal activities. The structural modifications in these compounds impact their activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Ashok et al., 2014).
Propriétés
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-5-7-15(8-6-14)12-24-19(28)13-31-23-25-20-17-11-16(30-4)9-10-18(17)26(2)21(20)22(29)27(23)3/h5-11H,12-13H2,1-4H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFXJYHWGNJBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)

![8-amino-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2407474.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)


![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)
![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)

![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)
